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molecular formula C19H19NO4 B4965042 2,3-bis(3,4-dimethoxyphenyl)acrylonitrile

2,3-bis(3,4-dimethoxyphenyl)acrylonitrile

Cat. No. B4965042
M. Wt: 325.4 g/mol
InChI Key: AJPJIPYVXWDABV-OQLLNIDSSA-N
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Patent
US06534135B1

Procedure details

To a stirred solution of 3,4-dimethoxybenzaldehyde (1.66 g, 100 mmol) and 3,4-dimethoxyphenyl-acetonitrile (1.77 g, 10 mmol) in 50 ml of absolute ethanol, cooled at 0° C. and maintained under nitrogen atmosphere, sodium ethylate (30 mmol) was portionwise added (10 portions, 1 portion/2 min). After complete addition and stirring for further 6 h at room temperature the reaction mixture was cooled to 0° C. and a yellow precipitate occurs. This precipitate was filtered off, washed with ethanol (100 ml) and dried under reduced pressure. This afford the desired stilbene as yellow powder (yield 3 g, 92%).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:23][C:24]#[N:25])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22].CC[O-].[Na+]>C(O)C>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([C:23](=[CH:6][C:5]2[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:24]#[N:25])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
1.77 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mmol
Type
reactant
Smiles
CC[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for further 6 h at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
This precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol (100 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C#N)=CC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06534135B1

Procedure details

To a stirred solution of 3,4-dimethoxybenzaldehyde (1.66 g, 100 mmol) and 3,4-dimethoxyphenyl-acetonitrile (1.77 g, 10 mmol) in 50 ml of absolute ethanol, cooled at 0° C. and maintained under nitrogen atmosphere, sodium ethylate (30 mmol) was portionwise added (10 portions, 1 portion/2 min). After complete addition and stirring for further 6 h at room temperature the reaction mixture was cooled to 0° C. and a yellow precipitate occurs. This precipitate was filtered off, washed with ethanol (100 ml) and dried under reduced pressure. This afford the desired stilbene as yellow powder (yield 3 g, 92%).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:23][C:24]#[N:25])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22].CC[O-].[Na+]>C(O)C>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([C:23](=[CH:6][C:5]2[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:24]#[N:25])[CH:18]=[CH:19][C:20]=1[O:21][CH3:22] |f:2.3|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
1.77 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC#N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mmol
Type
reactant
Smiles
CC[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for further 6 h at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under nitrogen atmosphere
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
This precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol (100 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C#N)=CC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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